2-((3-(trifluorométhyl)-1H-pyrazol-1-yl)méthyl)pipéridine

Vue d'ensemble

Description

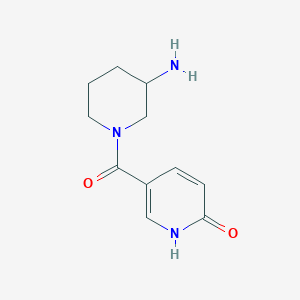

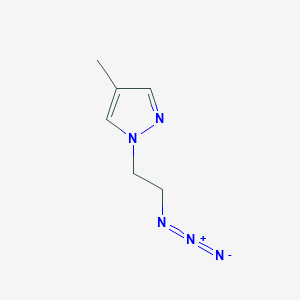

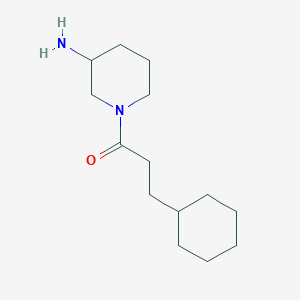

The compound “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring and a pyrazole ring, both of which are common structures in many biologically active compounds . The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals, and it is thought to contribute to the distinctive physical and chemical properties of these compounds .

Molecular Structure Analysis

The molecular structure of “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” would be characterized by the presence of a piperidine ring, a pyrazole ring, and a trifluoromethyl group. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” would be influenced by its molecular structure. The presence of a trifluoromethyl group and a pyridine structure is thought to bestow many of the distinctive physical and chemical properties observed with this class of compounds .

Applications De Recherche Scientifique

Applications Agrochimiques

Les trifluorométhylpyridines, qui partagent une structure similaire au composé en question, sont largement utilisées dans l'industrie agrochimique . Elles sont principalement utilisées pour la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux produits agrochimiques contenant de la trifluorométhylpyridine ont obtenu des noms communs ISO .

Applications Pharmaceutiques

Les trifluorométhylpyridines et leurs dérivés sont également utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques et deux produits vétérinaires contenant la partie trifluorométhylpyridine ont obtenu une autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .

Applications Vétérinaires

Comme mentionné ci-dessus, deux produits vétérinaires contenant la partie trifluorométhylpyridine ont obtenu une autorisation de mise sur le marché . Cela suggère que “2-((3-(trifluorométhyl)-1H-pyrazol-1-yl)méthyl)pipéridine” pourrait potentiellement avoir des applications en médecine vétérinaire.

Synthèse de 2-trifluorométhylpipéridines substituées optiquement actives

Une méthode a été rapportée qui permet la synthèse de 2-trifluorométhylpipéridines substituées optiquement actives en utilisant une expansion de cycle stéréospécifique appliquée aux 2′-trifluorométhylprolinols .

Dérivés de la pipéridine dans la conception de médicaments

Les pipéridines sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Par conséquent, “this compound” pourrait potentiellement être utilisé dans la conception de nouveaux médicaments.

Effet inhibiteur dans la conception de médicaments

Des études de relation structure-activité ont indiqué que la liaison éther entre la quinoléine et la pipéridine est cruciale pour l'effet inhibiteur . Cela suggère que “this compound” pourrait potentiellement être utilisé pour concevoir des inhibiteurs.

Orientations Futures

The future directions for research on “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” could include further studies on its synthesis, properties, and biological activity. Given the importance of the piperidine and pyrazole rings and the trifluoromethyl group in many biologically active compounds, there is potential for the development of new drugs and agrochemicals based on this structure .

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Pharmacokinetics

It’s worth noting that piperidine derivatives show a wide variety of biologic activities and are a vital fundament in the production of drugs .

Result of Action

It’s known that piperidine derivatives show a wide variety of biologic activities .

Action Environment

It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Analyse Biochimique

Biochemical Properties

2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The trifluoromethyl group in the compound can enhance its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity. Additionally, this compound may interact with neurotransmitter receptors, such as the GABA receptor, influencing neurotransmission and potentially exhibiting anxiolytic or anticonvulsant properties .

Cellular Effects

2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine affects various types of cells and cellular processes. It can influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anxiolytic or anticonvulsant properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and distribute throughout the body. It may interact with transporters or binding proteins, affecting its localization and accumulation in specific tissues. These interactions can influence the compound’s pharmacodynamics and therapeutic efficacy .

Subcellular Localization

2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

2-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3/c11-10(12,13)9-4-6-16(15-9)7-8-3-1-2-5-14-8/h4,6,8,14H,1-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIROXIIKCFEAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)

![[1-(2-Aminophenyl)piperidin-2-yl]methanol](/img/structure/B1464406.png)

![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)